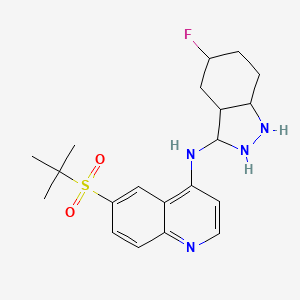
6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine is a chemical compound known for its potent and selective inhibition of RIP2 kinase . This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of immune responses.
Preparation Methods
The synthesis of 6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM) . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized under specific conditions.
Reduction: The quinoline and indazole rings can be reduced using hydrogenation techniques.
Substitution: The fluorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C), and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of RIP2 kinase.
Industry: May be used in the development of new drugs targeting immune-related disorders.
Mechanism of Action
The compound exerts its effects by selectively inhibiting RIP2 kinase, a central component of the innate immune system. RIP2 kinase enables downstream signaling following the activation of pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines . By inhibiting RIP2 kinase, the compound can modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
Similar compounds include other RIP2 kinase inhibitors, such as:
GSK583: Another potent and selective RIP2 kinase inhibitor with a similar mechanism of action.
Compound 3 and Compound 27: These compounds also inhibit RIP2 kinase but may differ in their selectivity and potency.
6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine is unique due to its high selectivity and potency, making it a valuable tool for studying RIP2 kinase and its role in immune responses .
Properties
Molecular Formula |
C20H27FN4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine |
InChI |
InChI=1S/C20H27FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h5,7-9,11-12,15,18-19,24-25H,4,6,10H2,1-3H3,(H,22,23) |
InChI Key |
OFZLEXXNUHWMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3C4CC(CCC4NN3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


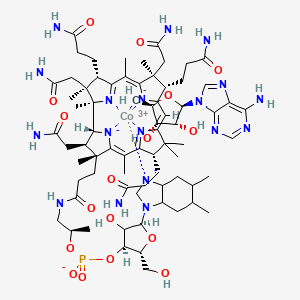
![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)
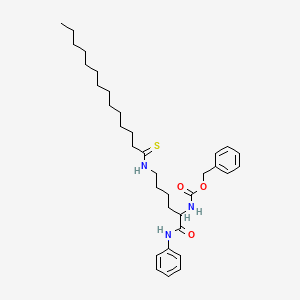

![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)

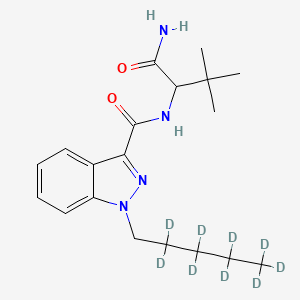

![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)

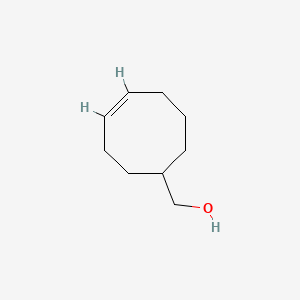
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/structure/B12354241.png)
